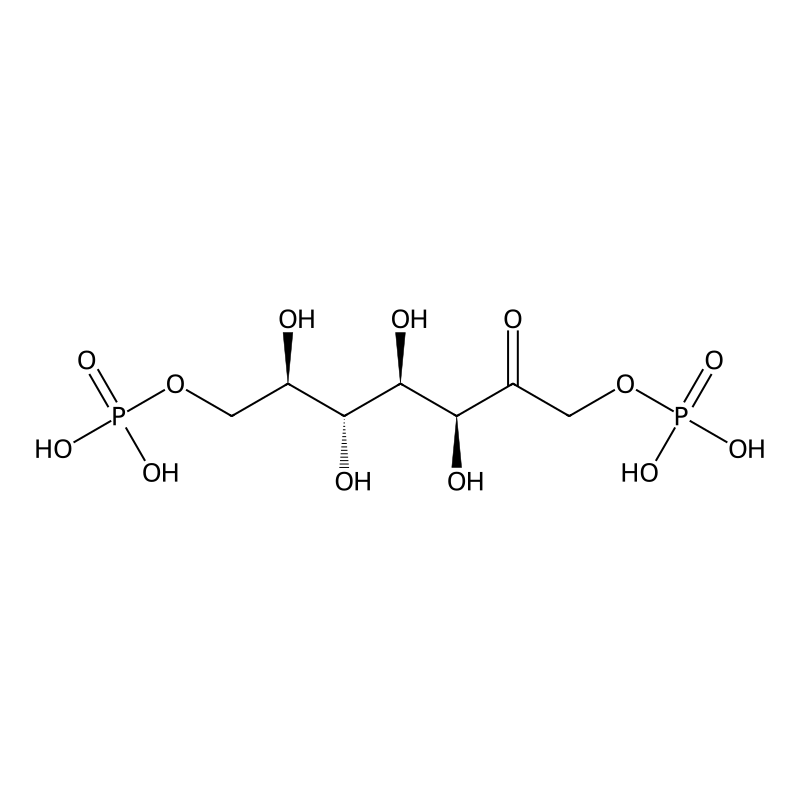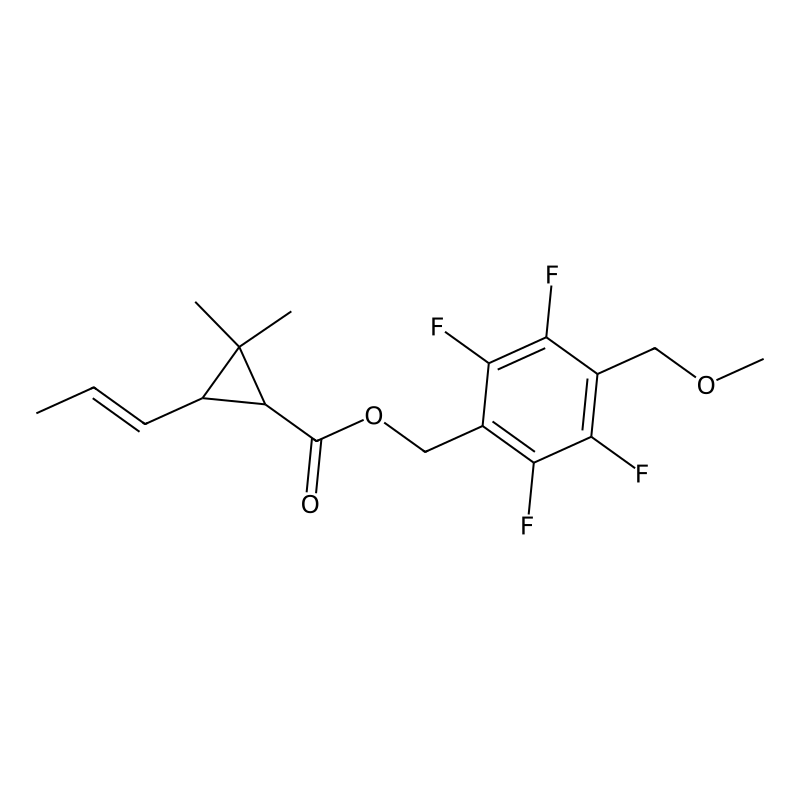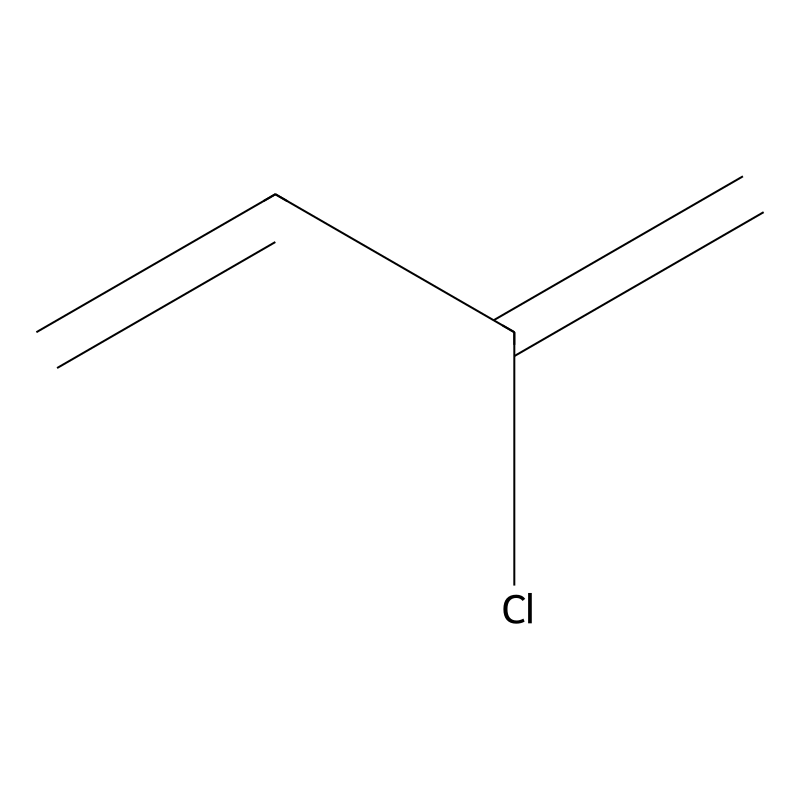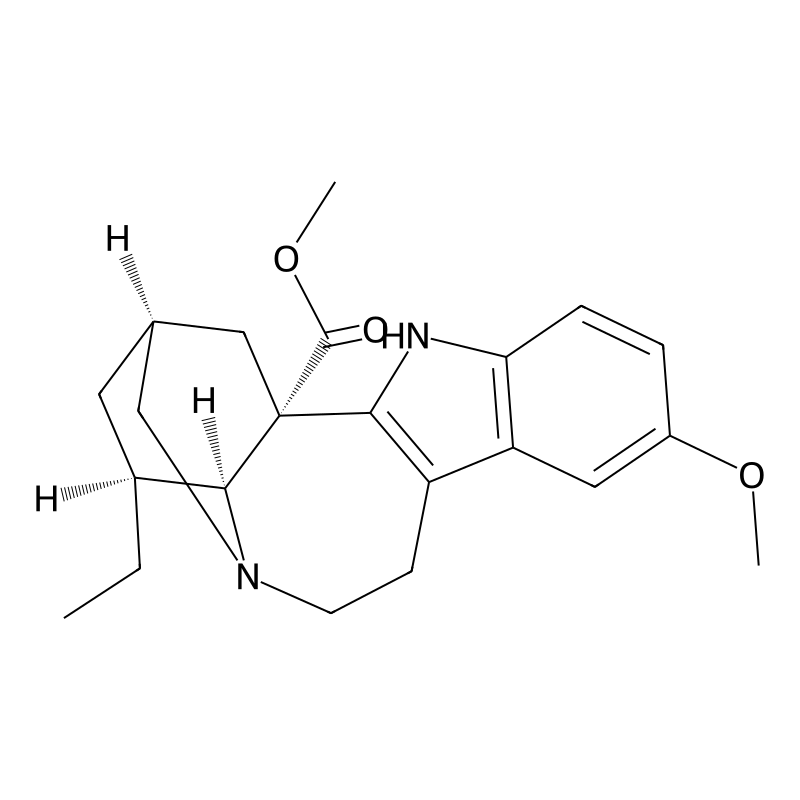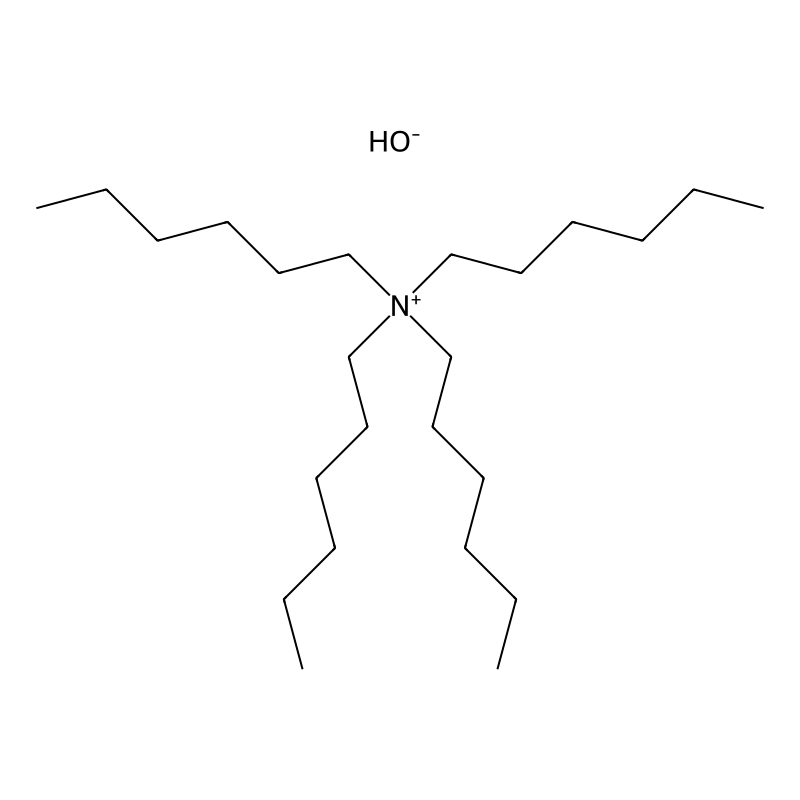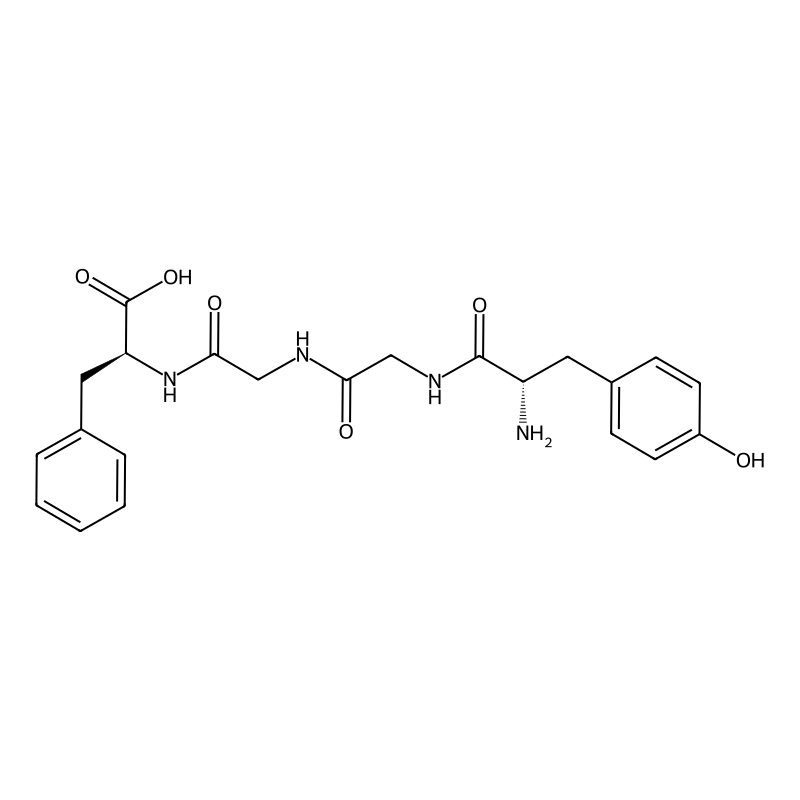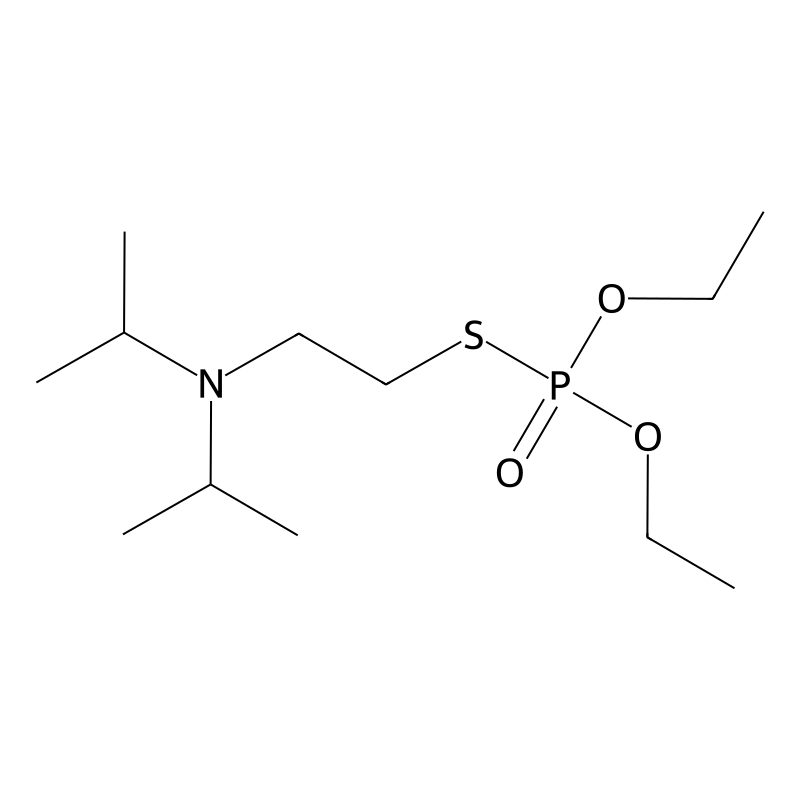N-Caffeoyl-4-aminobutyric acid
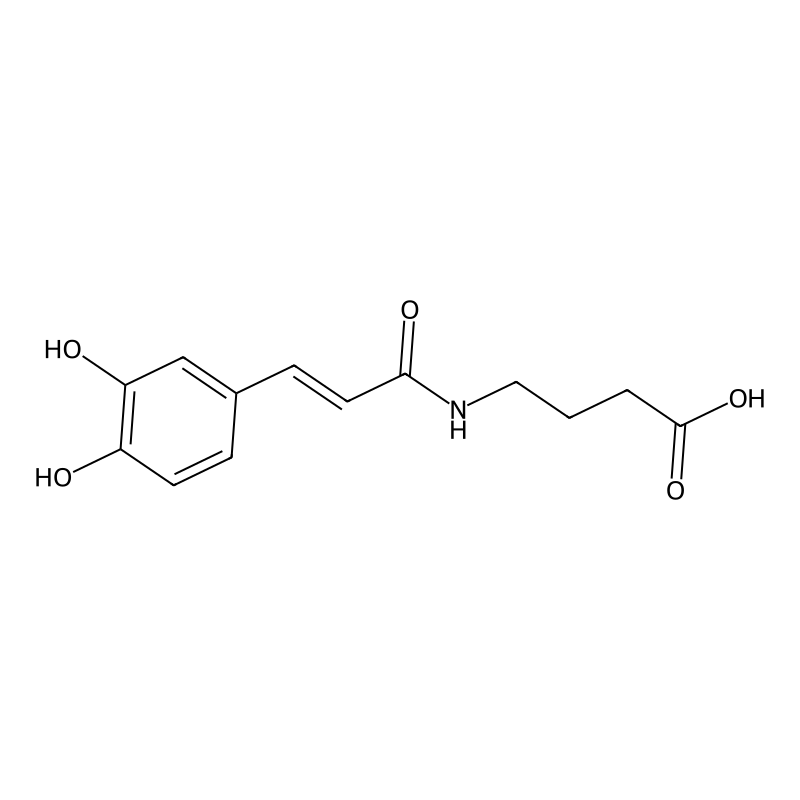
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Occurrence and Biosynthesis
N-Caffeoyl-GABA was first identified in cultured tobacco cells and later confirmed to be present in various tobacco plant tissues, with the highest concentrations found in flower buds []. Research suggests that N-Caffeoyl-GABA is a product of the putrescine (a diamine) catabolism pathway in these specific cells []. This pathway involves the conversion of putrescine to 4-aminobutyric acid (GABA) through a series of steps, with N-Caffeoyl-GABA likely being an intermediate metabolite [].
Potential Biological Activities
Caffeoyl conjugates
Caffeic acid is a common plant phenolic compound known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. Several studies have explored the potential benefits of various caffeoyl conjugates, which involve caffeic acid linked to other molecules []. N-Caffeoyl-GABA, with its caffeoyl moiety, could potentially possess similar beneficial properties, although further research is needed.
GABA
GABA is a well-known inhibitory neurotransmitter in the human nervous system, playing a crucial role in regulating neuronal activity and various physiological functions []. However, N-Caffeoyl-GABA likely does not directly interact with the nervous system due to its structure and location within plant tissues. Nevertheless, its connection to the GABA molecule warrants further investigation into its potential biological roles within plants.

